molecular formula C24H14O5 B1662638 Resorcinolnaphthalein CAS No. 41307-63-5

Resorcinolnaphthalein

Cat. No. B1662638
CAS RN: 41307-63-5
M. Wt: 382.4 g/mol
InChI Key: FTUOFHGOGJGQAB-UHFFFAOYSA-N
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Description

Resorcinolnaphthalein is a specific angiotensin-converting enzyme 2 (ACE2) enhancer . It activates ACE2 activity with an EC50 value of 19.5 μM . It can be used for the investigation of hypertension and renal fibrosis .


Synthesis Analysis

Resorcinolnaphthalein has been used in studies to observe the effects of ACE2 activation on endothelial dysfunction and vascular remodeling in the development of severe pulmonary arterial hypertension (PAH) in rats . Severe PAH was induced by monocrotaline injection 1 week following left pneumonectomy, and ACE2 was activated by continuous injection of resorcinolnaphthalein .


Molecular Structure Analysis

The molecular formula of Resorcinolnaphthalein is C24H14O5 . It has an average mass of 382.365 Da and a monoisotopic mass of 382.084137 Da .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOFHGOGJGQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320062
Record name 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resorcinolnaphthalein

CAS RN

41307-63-5
Record name NSC354317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
L Gang, Y Xu, L Feng, A Liu, W Dong… - Chinese medical …, 2012 - journals.lww.com
… administration of resorcinolnaphthalein to observe the effects of resorcinolnaphthalein on … Resorcinolnaphthalein treatment was started on the day monocrotaline injected which was …
Number of citations: 45 journals.lww.com
X Zhang, J Zheng, Y Yan, Z Ruan, Y Su, J Wang… - Archives of biochemistry …, 2019 - Elsevier
… To further confirm the role of ACE2 in LPS-induced acute lung injury, we treated mice with LPS and ACE2 activator resorcinolnaphthalein (RES) or ACE2 inhibitor MLN-4760, and …
Number of citations: 53 www.sciencedirect.com
G Li, Y Liu, Y Zhu, A Liu, Y Xu, X Li, Z Li, J Su, L Sun - Lung, 2013 - Springer
… and resorcinolnaphthalein, can specifically and effectively enhance ACE2 activity in rats. Therefore, we aimed to evaluate the effects of ACE2 activation by resorcinolnaphthalein on …
Number of citations: 66 link.springer.com
JA Hernández Prada, AJ Ferreira, MJ Katovich… - …, 2008 - Am Heart Assoc
… 1G), XNT and resorcinolnaphthalein (third and sixth highest … than resorcinolnaphthalein, it was selected for large-scale synthesis and in vivo testing. Both XNT and resorcinolnaphthalein …
Number of citations: 298 www.ahajournals.org
H Huang, J Wang, Z Liu, F Gao - Archives of Biochemistry and Biophysics, 2020 - Elsevier
… Furthermore, ACE2 activator resorcinolnaphthalein (RES) significantly reduced the severity of ALI and pyroptosis, but ACE2 inhibitor MLN-4760 and Mas inhibitor A779 significantly …
Number of citations: 17 www.sciencedirect.com
PK Haber, M Ye, J Wysocki, C Maier, SK Haque… - …, 2014 - Am Heart Assoc
… oxy]-9H-xanthene-9-one) and resorcinolnaphthalein. These compounds were identified out of a … XNT was prioritized over resorcinolnaphthalein for research use because of significantly …
Number of citations: 121 www.ahajournals.org
D Yan, G Li, Y Zhang, Y Liu - Clinical and Experimental …, 2019 - Taylor & Francis
Objective: To investigate the effects of angiotensin-converting enzyme 2 (ACE2) activation on pulmonary arterial cell apoptosis during pulmonary vascular remodeling associated with …
Number of citations: 20 www.tandfonline.com
SI Vivo - enzyme, 2014 - Citeseer
… oxy]-9H-xanthene-9-one) and resorcinolnaphthalein. These compounds were identified out of a … XNT was prioritized over resorcinolnaphthalein for research use because of significantly …
Number of citations: 9 citeseerx.ist.psu.edu
G Li, H Zhang, L Zhao, Y Zhang, D Yan, Y Liu - Journal of the American …, 2017 - Elsevier
This study aims to investigate the effect of angiotensin-converting enzyme 2 (ACE2) activation on pulmonary endothelial function in the process of preventing pulmonary arterial …
Number of citations: 24 www.sciencedirect.com
LZF Gross, M Sacerdoti, A Piiper, S Zeuzem… - …, 2020 - Wiley Online Library
… H) Chemical structures: 1: XNT, 2: MLN-4760, 3: resorcinolnaphthalein, 4: NAAE, 5: diminazene. The mechanisms of action for XNT, resorcinolnaphthalein, NAAE and diminazene (E) …

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